molecular formula C13H16O4 B12288672 2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol

Cat. No.: B12288672
M. Wt: 236.26 g/mol
InChI Key: OIWQZGBSQDJVJN-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol is a complex organic compound with a unique structure that includes a pyran ring, a hydroxymethyl group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol typically involves the reaction of a suitable pyran precursor with phenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway. For instance, the use of paraformaldehyde and phenylmethanol in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(formyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol, while reduction can produce this compound derivatives with varying degrees of saturation.

Scientific Research Applications

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyran ring structure also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol is unique due to its combination of a pyran ring with hydroxymethyl and phenylmethoxy groups, which provides a distinct set of chemical properties and reactivity patterns compared to its furan-based counterparts.

Properties

IUPAC Name

2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWQZGBSQDJVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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